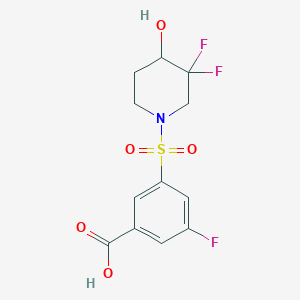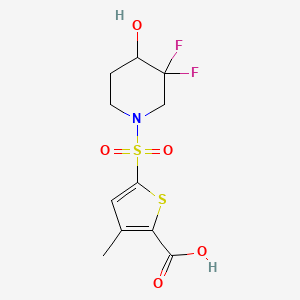![molecular formula C12H14BrNO4S B7418146 2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid](/img/structure/B7418146.png)
2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid is an organic compound that features a bromine atom, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Sulfamoylation: The sulfamoyl group can be introduced by reacting the brominated intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and sulfamoyl group can interact with biological targets through hydrogen bonding, van der Waals interactions, and covalent bonding, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-sulfamoylbenzoic acid
- 2-Bromo-4-(methylsulfamoyl)benzoic acid
- 2-Bromo-4-[(1-cyclopropyl)sulfamoyl]benzoic acid
Uniqueness
2-Bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid is unique due to the presence of the 1-ethylcyclopropyl group, which can impart distinct steric and electronic properties
Properties
IUPAC Name |
2-bromo-4-[(1-ethylcyclopropyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-2-12(5-6-12)14-19(17,18)8-3-4-9(11(15)16)10(13)7-8/h3-4,7,14H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIJHABKGDGHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-4-[2-fluoroethyl(methyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7418072.png)

![2-[3-[But-2-ynyl(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B7418099.png)
![3-[(3,5-Difluoro-4-propan-2-yloxyphenyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418102.png)
![4-[2-(4-Fluorophenyl)azetidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid](/img/structure/B7418106.png)
![5-[But-2-ynyl(methyl)sulfamoyl]-3-chloro-2-methylbenzoic acid](/img/structure/B7418110.png)
![3-Fluoro-5-[3-(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]sulfonyl-2-methylbenzoic acid](/img/structure/B7418118.png)
![3-Chloro-2-methyl-5-[(1-methyl-2-azabicyclo[2.1.1]hexan-2-yl)sulfonyl]benzoic acid](/img/structure/B7418122.png)
![3-[(3,5-Dichloro-4-ethoxyphenyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418126.png)
![2-Ethoxy-5-[(1-methyl-2-azabicyclo[2.1.1]hexan-2-yl)sulfonyl]benzoic acid](/img/structure/B7418133.png)
![3-[(3-Bromo-2-methylpyridin-4-yl)carbamoylamino]cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7418138.png)
![3-[(4-Chloro-2-pyrazol-1-ylphenyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418151.png)
![2-[Methyl-[2-(3-methylphenoxy)ethyl]sulfamoyl]furan-3-carboxylic acid](/img/structure/B7418158.png)
